molecular formula C23H26N2O6 B2472435 Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1354448-71-7

Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B2472435
CAS RN: 1354448-71-7
M. Wt: 426.469
InChI Key: DXBPVCNHYZNOTA-UHFFFAOYSA-N
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Description

“Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular weight of 289.33 . It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The IUPAC name of this compound is benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate . The InChI code is 1S/C16H19NO4/c18-14-10-16(21-12-14)6-8-17(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5H,6-12H2 .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . More detailed physical and chemical properties are not available at this time.

Scientific Research Applications

Supramolecular Chemistry

One significant application of compounds similar to Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is in the field of supramolecular chemistry. The study by Graus et al. (2010) discusses the synthesis of related cyclohexane-5-spirohydantoin derivatives, detailing the correlation between their molecular structures and crystal structures. The research highlights the importance of substituents on the cyclohexane ring in determining supramolecular arrangements, with different structures categorized based on interactions between hydantoin rings. This provides insights into how similar compounds can be utilized in supramolecular chemistry for creating intricate molecular arrangements (Graus et al., 2010).

Crystallography and Structural Analysis

The study of crystal structures and molecular interactions of related compounds is another critical application. Jiang and Zeng (2016) synthesized two new oxaspirocyclic compounds and analyzed their structures using single crystal X-ray crystallography. This work emphasizes the importance of understanding intermolecular interactions like hydrogen bonds and π···π stacking interactions in the lattice structures of such compounds. Similar methodologies can be applied to the study of this compound, providing valuable information about its crystal structure and potential applications in materials science or pharmaceuticals (Jiang & Zeng, 2016).

Molecular Synthesis and Reactivity

Furthermore, the compound's reactivity and potential pathways in synthetic chemistry are of interest. Moskalenko and Boev (2012) explored the reaction of a structurally related compound, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, with N,N-dimethylformamide dimethyl acetal. This study provides valuable insights into the reactivity of such compounds and the potential for synthesizing biologically active heterocyclic compounds. Understanding the reactivity of this compound could lead to the development of novel synthetic routes and pharmaceuticals (Moskalenko & Boev, 2012).

properties

IUPAC Name

benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-28-19-9-8-18(14-20(19)29-2)25-16-23(31-22(25)27)10-12-24(13-11-23)21(26)30-15-17-6-4-3-5-7-17/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBPVCNHYZNOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC3(CCN(CC3)C(=O)OCC4=CC=CC=C4)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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